
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic and Antibacterial Agents
- Antiallergic Activity : Pyrazolylpyridinecarboxamides have been evaluated for antiallergic activity, demonstrating good oral activity and low toxicity in models like passive cutaneous anaphylaxis (PCA) assays. This suggests their potential as therapeutic agents for allergic reactions (Honma et al., 1984).
- Antibacterial Activity : Pyrazolopyridine derivatives with a carboxamide group have shown moderate to good activity against both Gram-negative and Gram-positive bacteria, indicating their potential use as antibacterial agents (Panda et al., 2011).
Synthesis and Functionalization Reactions
- Research has explored the functionalization reactions of pyrazole derivatives, demonstrating the versatility of these compounds in synthesizing a variety of chemically and biologically active molecules. For instance, pyrazole-3-carboxamide derivatives have been synthesized through reactions with diaminopyridine, highlighting the synthetic utility of pyrazole compounds (Yıldırım et al., 2005).
Luminescence and Binding Characteristics
- Novel pyridine derivative ligands have been synthesized, exhibiting strong luminescence properties and high thermal stability. These findings open the door to applications in materials science, particularly in the development of new luminescent materials (Tang et al., 2011).
Anticancer and Antifungal Activities
- Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).
- A series of pyrazole-4-carboxamide derivatives displayed moderate antifungal activities, suggesting their potential use in agriculture or medicine to combat fungal infections (Wu et al., 2012).
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that they may interact with their targets in a way that inhibits the growth of certain parasites.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.
Result of Action
The antileishmanial and antimalarial activities of pyrazole derivatives suggest that they may lead to the death of the parasites causing these diseases .
特性
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-4,6,8,12H,5,7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYUWXNKEYAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
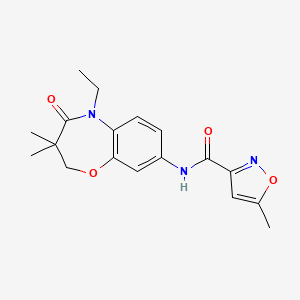
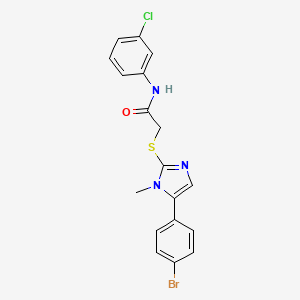
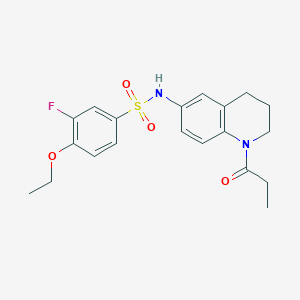
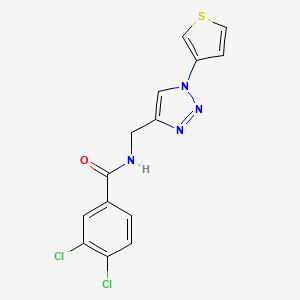
![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)
![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)
![1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2450376.png)


![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

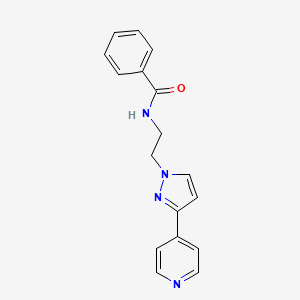
![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2450383.png)
